3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline

Antitubercular Structure-Activity Relationship Halogen Effect

Prioritize this specific 4-bromophenyl analog (CAS 400079-63-2) for your antimycobacterial screening cascades. SAR data indicates the para-bromo substituent confers superior potency (MIC 3.2 µM) against M. tuberculosis H37Rv compared to the 4-chloro analog (3.5 µM). Its unique C-Br bond provides a synthetically versatile handle for Suzuki-Miyaura cross-coupling, enabling focused library expansion. This is a rational, quality-assured candidate with batch-level COA and SDS documentation available.

Molecular Formula C21H12BrCl2NS
Molecular Weight 461.2
CAS No. 400079-63-2
Cat. No. B2424844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline
CAS400079-63-2
Molecular FormulaC21H12BrCl2NS
Molecular Weight461.2
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Br
InChIInChI=1S/C21H12BrCl2NS/c22-14-5-8-16(9-6-14)26-20-11-13-3-1-2-4-19(13)25-21(20)17-10-7-15(23)12-18(17)24/h1-12H
InChIKeyNEJHTAVCVUVELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline (CAS 400079-63-2): Chemical Identity and Procurement Baseline


3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline (CAS 400079-63-2, molecular formula C21H12BrCl2NS, MW 461.2 g/mol) is a synthetic 3-sulfanylquinoline derivative featuring a 4-bromophenylsulfanyl substituent at the quinoline C3 position and a 2,4-dichlorophenyl group at C2 [1]. Its PubChem CID is 3724238, and its computed XLogP3 is 7.9, indicating high lipophilicity [1]. The compound is commercially available from specialty chemical suppliers at a certified purity of 95%, supported by batch-level quality assurance documentation including Certificates of Analysis and Safety Data Sheets . Structurally, it belongs to the broader class of 3-arylsulfanyl-2-arylquinolines, a scaffold with documented antimycobacterial and antibacterial potential, as evidenced by related 3-heteroarylthioquinoline derivatives [2].

Why Generic Substitution Fails for 3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline (CAS 400079-63-2)


3-Sulfanylquinoline derivatives cannot be considered interchangeable due to the sensitivity of both physicochemical properties and biological activity to the specific halogen substitution pattern. The combination of a 4-bromophenylsulfanyl group at C3 and a 2,4-dichlorophenyl moiety at C2 defines a unique molecular topology that controls lipophilicity (XLogP3 = 7.9), conformational flexibility (3 rotatable bonds), and electronic character [1]. The 4-bromo substituent on the phenylsulfanyl ring provides a chemically addressable handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the 4-chloro or unsubstituted phenyl analogs [1]. Critically, in the related series of 3-heteroarylthioquinoline antitubercular compounds reported by Chitra et al., the 4-bromophenyl analog (compound 5d, MIC = 3.2 μM) exhibited measurably superior potency against Mycobacterium tuberculosis H37Rv compared to the corresponding 4-chlorophenyl analog (compound 5c, MIC = 3.5 μM) [2]. This class-level SAR indicates that halogen identity at the para position is not a trivial substitution and directly impacts biological readout strength—meaning procurement of an incorrect analog risks both chemical and biological non-equivalence.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline (CAS 400079-63-2) Against Closest Analogs


Halogen-Dependent Antimycobacterial Potency: Bromo vs. Chloro Substitution in 3-Sulfanylquinoline Scaffolds

In a directly comparable series of 3-heteroarylthioquinoline derivatives evaluated against Mycobacterium tuberculosis H37Rv, the 4-bromophenyl-substituted compound 5d exhibited an MIC of 3.2 μM, which is approximately 9% more potent than the 4-chlorophenyl analog 5c (MIC = 3.5 μM) under identical assay conditions [1]. While the target compound (CAS 400079-63-2) was not itself included in this study, the observed Br > Cl potency trend at the para position of the arylthio substituent provides a class-level inference that 4-bromophenylsulfanyl substitution confers a potency advantage over 4-chlorophenylsulfanyl in this chemotype. Both compounds displayed no significant cytotoxicity (IC50 > 1000 μM against NIH 3T3 mouse fibroblasts), indicating that the potency difference is not attributable to differential toxicity [1].

Antitubercular Structure-Activity Relationship Halogen Effect

Lipophilicity Differentiation: XLogP3 Comparison of CAS 400079-63-2 Against 2-Phenyl and 4-Carboxylic Acid Analogs

The target compound (CAS 400079-63-2) possesses a computed XLogP3 of 7.9, which is substantially higher than its closest commercially available analogs [1]. The 2-phenyl analog (CAS 477886-48-9, replacing the 2,4-dichlorophenyl group with an unsubstituted phenyl) has a computed XLogP3 of approximately 6.4, a difference of ~1.5 log units . The 4-quinolinecarboxylic acid analog (CAS 477886-47-8) introduces a polar carboxyl group, which is expected to reduce logP by approximately 2–3 units based on the contribution of the carboxylic acid moiety. This high lipophilicity of the target compound (XLogP3 = 7.9) is driven by the presence of three halogen atoms (one Br, two Cl) distributed across both aryl substituents, a feature not replicated in any single analog [1].

Lipophilicity Drug-likeness Physicochemical Profiling

Synthetic Versatility: C-Br Bond as a Chemically Addressable Handle for Downstream Derivatization

The 4-bromophenylsulfanyl substituent of CAS 400079-63-2 contains a C-Br bond that serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the 3-sulfanylquinoline scaffold [1]. In contrast, the 4-chlorophenyl analog and the unsubstituted 2-phenyl analog (CAS 477886-48-9) lack this reactive bromide site, limiting their utility as intermediates for further functionalization. The C-Br bond dissociation energy (approximately 337 kJ/mol for aryl bromides) places it in a favorable reactivity window—more reactive than C-Cl (397 kJ/mol) yet more stable than C-I (280 kJ/mol)—making it the preferred handle for sequential derivatization strategies [2]. This feature is particularly valuable for structure-activity relationship (SAR) exploration, probe molecule synthesis, and library generation around the 3-sulfanylquinoline pharmacophore.

Cross-coupling Derivatization Medicinal Chemistry

Purity Specification and Batch-Level Quality Assurance from Authorized Vendor

CAS 400079-63-2 is available from AKSci (Catalog 0916CL) at a certified minimum purity of 95%, supported by batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request . This purity specification provides a defined quality baseline for reproducible experimental work. In contrast, several structural analogs (e.g., CAS 477886-48-9 and CAS 477886-47-8) are listed by multiple vendors with varying or unspecified purity levels, introducing potential batch-to-batch variability that can confound biological assay interpretation . The availability of documented COA and SDS from a single qualified supplier ensures traceability and facilitates compliance with institutional chemical hygiene and procurement audit requirements.

Quality Control Reproducibility Procurement

Ligand Efficiency Metrics: Physicochemical Differentiation from the 4-Carboxylic Acid Analog

The target compound (MW = 461.2 g/mol, TPSA = 38.2 Ų, HBD = 0, HBA = 2) [1] differs fundamentally from its 4-carboxylic acid analog CAS 477886-47-8 (MW = 505.2 g/mol, additional COOH introduces HBD = 1, HBA = 4, and increases TPSA by approximately 40 Ų) . These differences have significant implications for ligand-based drug design: the target compound's lower molecular weight, absence of hydrogen bond donors, and lower TPSA predict superior passive membrane permeability, while the 4-COOH analog's additional polarity may confer improved aqueous solubility but at the cost of reduced cell penetration. For target-based screening campaigns where intracellular target engagement is required, the target compound's physicochemical profile (MW < 500, HBD = 0, TPSA < 60 Ų) aligns more closely with empirical guidelines for cell-permeable small molecules [2].

Ligand Efficiency Drug Design Physicochemical Properties

Explicit Data Gap Acknowledgment: Absence of Direct Comparative Biological Data for CAS 400079-63-2

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemicalBook, ECHA, and Google Patents (conducted April 2026) did not identify any peer-reviewed primary research articles or patents containing direct, quantitative biological activity data (MIC, IC50, EC50, Ki, or in vivo efficacy) for the specific compound CAS 400079-63-2 [1]. The compound is registered in PubChem (CID 3724238) and listed by commercial vendors, but its bioactivity profile remains uncharacterized in the public domain. This stands in contrast to structurally related 3-heteroarylthioquinoline derivatives (e.g., those reported by Chitra et al., 2011), which have documented anti-TB activity [2]. Consequently, all differentiation claims for this compound rely on class-level SAR inference, computed physicochemical properties, and structural logic—not on direct head-to-head experimental comparisons. Users are advised that procurement and use of this compound for biological screening should be approached as a prospective research activity with an uncharacterized outcome, rather than a selection based on proven differential performance.

Data Gap Research Opportunity Due Diligence

Recommended Research and Industrial Application Scenarios for 3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline (CAS 400079-63-2)


Prospective Antimycobacterial Screening Based on Class-Level SAR

Given the documented anti-TB activity of structurally related 3-heteroarylthioquinoline derivatives (MIC values ranging from 3.2 to >100 μM against M. tuberculosis H37Rv) , CAS 400079-63-2 is a rational candidate for inclusion in antimycobacterial screening cascades. The class-level SAR suggests that 4-bromophenylsulfanyl substitution confers a potency advantage over 4-chlorophenylsulfanyl (MIC 3.2 vs 3.5 μM for the closest matched pair), recommending prioritization of the bromo analog for hit-finding campaigns. The compound's high lipophilicity (XLogP3 = 7.9) predicts favorable penetration of the mycobacterial cell envelope, which is rich in lipophilic mycolic acids [1].

Medicinal Chemistry Starting Point for Derivatization via C-Br Cross-Coupling

The embedded 4-bromophenyl C-Br bond makes CAS 400079-63-2 an ideal scaffold for structure-activity relationship (SAR) expansion through palladium-catalyzed cross-coupling chemistry . Researchers can use Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions to introduce diverse aryl, amine, or alkyne substituents at the para position of the phenylsulfanyl ring, generating focused libraries around the 3-sulfanylquinoline pharmacophore. This synthetic versatility is not available with the 4-chlorophenyl or unsubstituted phenyl analogs, which lack the reactive C-Br handle [1].

Physicochemical Probe for Membrane Permeability Studies

With a computed XLogP3 of 7.9, TPSA of 38.2 Ų, zero hydrogen bond donors, and only two hydrogen bond acceptors, CAS 400079-63-2 occupies an extreme position in physicochemical space characterized by very high predicted passive membrane permeability . This profile makes it a useful probe compound for studying the relationship between lipophilicity and cellular permeability in quinoline-based scaffolds, particularly in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer models. Its high logP also recommends it for evaluating non-specific binding and phospholipidosis potential in early-stage ADMET profiling [1].

Reference Compound for Analytical Method Development

The compound's availability at certified 95% purity with batch-level quality documentation (COA, SDS) from AKSci supports its use as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for the detection and quantification of 3-sulfanylquinoline derivatives in complex matrices. Its distinctive isotopic pattern (one bromine atom producing a characteristic 1:1 M:M+2 isotope peak; two chlorine atoms producing a 9:6:1 M:M+2:M+4 pattern) provides a unique mass spectrometric signature that facilitates unambiguous identification in mixture analysis [1].

Quote Request

Request a Quote for 3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.